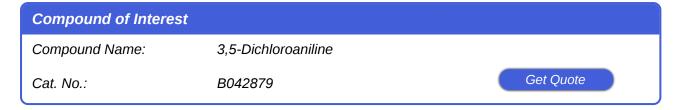


Synthesis of Dicarboximide Fungicides from 3,5-Dichloroaniline: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prominent dicarboximide fungicides, namely Vinclozolin, Iprodione, and Procymidone, utilizing **3,5-dichloroaniline** as a key precursor. The methodologies outlined are intended for laboratory-scale synthesis and are supported by quantitative data and visualizations to facilitate comprehension and reproducibility.

Introduction

Dicarboximide fungicides are a significant class of agrochemicals effective against a range of fungal pathogens, including Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum.[1] A common structural feature of many dicarboximide fungicides is the N-(3,5-dichlorophenyl) moiety, derived from the key intermediate, **3,5-dichloroaniline**.[2] This document details the synthesis of this crucial precursor and its subsequent use in the preparation of Vinclozolin, Iprodione, and Procymidone.

The fungicidal mechanism of action for dicarboximides involves the disruption of the high-osmolarity glycerol (HOG) signaling pathway in fungi.[1][3] This pathway is essential for fungi to adapt to osmotic stress. Dicarboximides are believed to target the histidine kinase (e.g., BOS1 in Botrytis cinerea) in this pathway, leading to an uncontrolled influx of water and eventual cell death.[1][3]



Synthesis of the Key Intermediate: 3,5-Dichloroaniline

A reliable supply of high-purity **3,5-dichloroaniline** is the foundational step for the synthesis of the target fungicides. A common laboratory preparation involves a three-step process starting from 2,4-dichloroaniline.

Experimental Protocol: Synthesis of 3,5-Dichloroaniline

Step 1: Bromination of 2,4-Dichloroaniline

- In a 1000 mL four-hole flask equipped with a mechanical stirrer and a thermometer, add 81 g (0.5 mole) of 2,4-dichloroaniline, 200 g of water, and 130 g of 31% hydrochloric acid.
- While stirring at room temperature, slowly add 80.4 g (0.5 mole) of bromine dropwise.
- After the addition is complete, continue stirring for 40 minutes to obtain the hydrochloride salt of 2-bromo-4,6-dichloroaniline as a reaction solution.

Step 2: Diazotization and Bromine Displacement

- To the reaction solution from Step 1, add 150 g (2.5 moles) of isopropanol.
- Cool the mixture to -10 °C.
- Slowly add a 10% aqueous solution of sodium nitrite containing 35 g (0.507 mole) of sodium nitrite dropwise.
- After the addition, continue stirring for 50 minutes.
- Slowly warm the reaction mixture at a rate of 5-15 °C per 10 minutes until it boils.
- Collect the azeotrope that distills over. Allow the layers to separate and isolate the organic layer to obtain 3,5-dichlorobromobenzene (approximately 110 g).

Step 3: Ammonolysis of 3,5-Dichlorobromobenzene

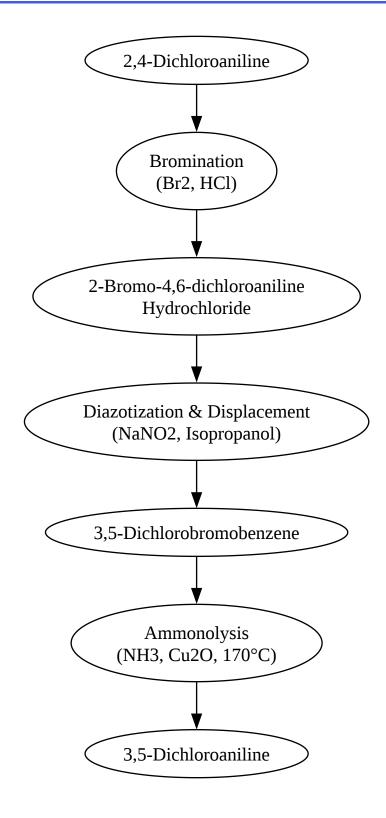
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- In a pressure autoclave, combine 110 g of 3,5-dichlorobromobenzene, 150 g of 28% (w/w) aqueous ammonia, and 5 g (0.035 mole) of a cuprous oxide catalyst.
- Heat the autoclave to 170 °C and maintain this temperature for 5 hours.
- After the reaction is complete, cool the autoclave and carefully vent any excess pressure.
- The product, **3,5-dichloroaniline**, can be isolated by steam distillation to yield approximately 77.8 g (95% yield).[4]





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Caption: Conceptual synthesis pathway for Vinclozolin.

Iprodione







The synthesis of Iprodione involves the reaction of **3,5-dichloroaniline** with a hydantoin derivative.

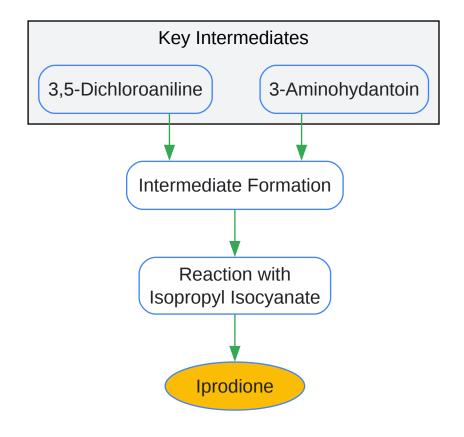
Experimental Protocol: Synthesis of Iprodione (Conceptual)

Note: A detailed, contemporary laboratory protocol with specific quantitative data was not readily available in the searched literature. The following is a generalized representation of a known synthetic route.

- Preparation of 3-Aminohydantoin: Synthesize 3-aminohydantoin from a suitable starting material such as glycine anhydride.
- Condensation with 3,5-Dichlorobenzaldehyde: React 3-aminohydantoin with 3,5-dichlorobenzaldehyde (which can be prepared from 3,5-dichloroaniline) to form an intermediate.
- Isocyanation and Cyclization: The intermediate is then reacted with an isopropyl isocyanate to form Iprodione.

Synthesis Workflow for Iprodione





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Caption: Conceptual synthesis pathway for Iprodione.

Procymidone

Procymidone is synthesized by the reaction of **3,5-dichloroaniline** with 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.

Experimental Protocol: Synthesis of Procymidone

Step 1: Synthesis of 1,2-Dimethylcyclopropane-1,2-dicarboxylic Anhydride

- React methyl α -chloropropionate with methyl methacrylate in the presence of a strong base like sodium hydride to form the methyl ester of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid.
- Hydrolyze the resulting diester to the diacid.







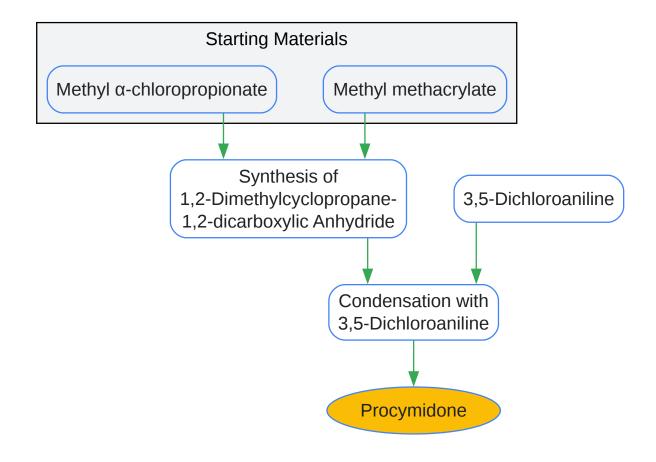
• Dehydrate the diacid, for example by heating with acetic anhydride, to form 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.

Step 2: Condensation with 3,5-Dichloroaniline

- In a suitable reaction vessel, dissolve 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride in a non-polar solvent such as toluene.
- Add an equimolar amount of **3,5-dichloroaniline** to the solution.
- Heat the reaction mixture to reflux for several hours to effect the condensation and cyclization to form Procymidone.
- Cool the reaction mixture and isolate the crude product by filtration.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure
 Procymidone. [5][6]

Synthesis Workflow for Procymidone





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Caption: Synthesis pathway for Procymidone.

Quantitative Data

The following tables summarize the available quantitative data for the synthesized fungicides.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3,5-Dichloroaniline	C ₆ H ₅ Cl ₂ N	162.02	51-53
Vinclozolin	C12H9Cl2NO3	286.11	108
Iprodione	C13H13Cl2N3O3	330.17	136
Procymidone	C13H11Cl2NO2	284.14	163-164.5



Table 2: Synthesis and Spectral Data

Compound	Typical Yield (%)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Mass Spec (m/z)
3,5- Dichloroaniline	95 [4]	Data not readily available in searched results	Data not readily available in searched results	161 (M ⁺)
Vinclozolin	Data not readily available in searched results	(400 MHz, CDCl ₃): 7.45, 7.42, 7.41, 6.06- 5.99, 5.64-5.60, 5.45-5.42, 1.77	(100.40 MHz, CDCl ₃): 171.75, 152.06, 135.58, 132.79, 132.65, 129.03, 123.81, 118.15, 85.13, 22.90	285 (M+)
Iprodione	Data not readily available in searched results	Data not readily available in searched results	Data not readily available in searched results	329 (M+)
Procymidone	Data not readily available in searched results	Data not readily available in searched results	Data not readily available in searched results	283 (M ⁺)

Mechanism of Action: HOG Signaling Pathway

Dicarboximide fungicides exert their antifungal activity by interfering with the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved MAP kinase cascade that allows fungi to adapt to hyperosmotic stress. The key components of this pathway in Botrytis cinerea include the histidine kinase BOS1, which acts as an osmosensor, and the MAP kinase SAK1.

Under normal osmotic conditions, BOS1 is active and phosphorylates a response regulator, leading to the inhibition of the downstream MAP kinase cascade. When the fungus is exposed to hyperosmotic stress, BOS1 is inactivated, which allows for the sequential phosphorylation and activation of the MAP kinase cascade (MAPKKK -> MAPKK -> MAPK/SAK1). Activated



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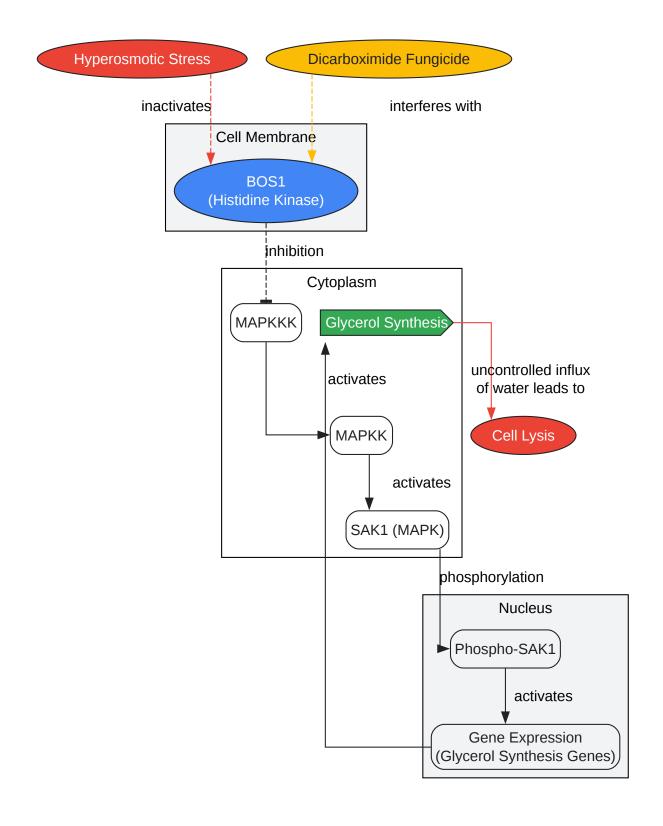
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SAK1 then translocates to the nucleus and initiates the transcription of genes involved in glycerol synthesis, which increases the intracellular osmolarity and prevents water loss.

Dicarboximide fungicides are thought to bind to and interfere with the function of the BOS1 histidine kinase, leading to the inappropriate activation of the HOG pathway even in the absence of osmotic stress. This leads to an uncontrolled accumulation of glycerol, a massive influx of water, and ultimately, cell lysis.

HOG Signaling Pathway in Botrytis cinerea





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Caption: The HOG signaling pathway in Botrytis cinerea and the inhibitory action of dicarboximide fungicides.

Conclusion

The synthesis of dicarboximide fungicides from **3,5-dichloroaniline** represents a cornerstone of agrochemical production. The protocols and data presented herein provide a valuable resource for researchers in the field of fungicide development and synthesis. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the development of new and more effective crop protection agents. Further research to develop more detailed and optimized laboratory-scale syntheses for Vinclozolin and Iprodione is warranted.

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